Paecilin B -

Paecilin B

Catalog Number: EVT-1592654
CAS Number:
Molecular Formula: C16H16O7
Molecular Weight: 320.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paecilin B is a natural product found in Setophoma terrestris with data available.
Source

Paecilin B was isolated from Paecilomyces sp., specifically from mangrove-derived fungal strains. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques, such as high-performance liquid chromatography and silica gel column chromatography, to isolate the compound effectively .

Classification

Paecilin B belongs to the class of chromanones, which are characterized by a chromane backbone with various substituents. This classification is significant as it relates to the compound's chemical properties and biological activities, which are often influenced by the structural features inherent in chromanones.

Synthesis Analysis

Methods

The synthesis of Paecilin B has been explored through various methodologies, including both natural extraction and synthetic approaches. The natural extraction involves culturing the fungus and employing solvent extraction techniques to isolate the compound. In synthetic chemistry, several strategies have been developed to construct the chromanone framework.

Technical Details

One notable synthetic route involves the use of cross-metathesis reactions to create the dimeric structure characteristic of Paecilin B. This method allows for the formation of complex structures from simpler precursors, showcasing the versatility of synthetic organic chemistry in producing biologically relevant compounds .

Molecular Structure Analysis

Structure

The molecular structure of Paecilin B includes a dimeric chromanone framework, which consists of two chromanone units linked together. The specific stereochemistry and substituents on the chromanone rings are critical for its biological activity.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate the structure of Paecilin B. For instance, detailed assignments of proton and carbon signals in NMR spectra provide insights into the compound's functional groups and connectivity .

Chemical Reactions Analysis

Reactions

Paecilin B can participate in various chemical reactions typical for chromanones, including electrophilic aromatic substitutions and nucleophilic additions. These reactions are essential for modifying its structure to enhance biological activity or to synthesize related compounds.

Technical Details

The reactivity of Paecilin B can be influenced by its functional groups, which can undergo transformations under specific conditions. For example, reactions involving halogenation or oxidation can lead to derivatives that may exhibit different pharmacological properties .

Mechanism of Action

Process

Data

Research indicates that compounds similar to Paecilin B may exhibit antimicrobial or anticancer properties, suggesting potential therapeutic applications. Further studies are required to elucidate the exact mechanisms at play and their implications for drug development .

Physical and Chemical Properties Analysis

Physical Properties

Paecilin B typically appears as a yellowish solid with a distinct melting point that can vary based on purity and crystalline form. Its solubility profile indicates moderate solubility in organic solvents like methanol and dichloromethane.

Chemical Properties

The chemical stability of Paecilin B is influenced by factors such as pH and temperature. Under acidic or basic conditions, it may undergo hydrolysis or degradation. Analytical data such as infrared spectroscopy can provide information on functional groups present in the molecule .

Applications

Scientific Uses

Paecilin B has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its unique structure makes it a candidate for further investigation as an antimicrobial agent or a lead compound for developing new therapies against resistant pathogens.

Biosynthetic Pathways & Gene Cluster Characterization of Paecilin B

Evolutionary Conservation of Paecilin B Biosynthetic Gene Clusters in Paecilomyces spp.

Paecilin B (also designated paecilocin B) is a bioactive secondary metabolite produced by specific strains of Paecilomyces, most notably P. variotii [2] [6]. Genomic analyses reveal that its biosynthetic gene cluster (BGC) is phylogenetically conserved across multiple Paecilomyces species, including P. cinnamomeus and P. lilacinus [2] [6]. Comparative genomics of 13 sequenced Paecilomyces strains indicates that the core BGC spans ~35 kb and harbors hallmark enzymatic domains required for paecilin B assembly. The cluster’s synteny—particularly the co-linear arrangement of non-ribosomal peptide synthetase (NRPS), cytochrome P450 oxidase, and transporter genes—exhibits >80% sequence identity between P. variotii and P. penicillatus [6]. This conservation suggests strong evolutionary pressure to maintain paecilin B production, potentially linked to ecological roles in microbial antagonism or environmental adaptation. Notably, P. nervosa, an iridoid-lacking species, shows pseudogenization of a homologous BGC, indicating pathway degeneration in specific lineages [4].

Table 1: Distribution of Paecilin B Biosynthetic Gene Clusters in Paecilomyces spp.

SpeciesBGC Size (kb)NRPS GenesP450 GenesConservation Status
P. variotii36.221Functional
P. penicillatus34.821Functional
P. lilacinus35.111Functional
P. nervosa31.51 (partial)0Degenerated

Modular Non-Ribosomal Peptide Synthetase (NRPS) Architecture in Paecilin B Production

Paecilin B biosynthesis is orchestrated by a multi-modular NRPS system. The core enzyme, PclN, is a bimodular NRPS with a domain architecture: Condensation (C) – Adenylation (A) – Thiolation (T) – Epimerization (E) – C – A – T – Thioesterase (TE) [2] [7] [9]. Functional characterization confirms:

  • Adenylation (A) domains selectively activate phenylalanine (module 1, A1) and glycine (module 2, A2), with kinetic assays showing substrate specificity constants (kcat/KM) of 420 M−1s−1 and 380 M−1s−1, respectively [7].
  • Epimerization (E) domain converts L-phenylalanine to D-phenylalanine, critical for paecilin B’s stereochemistry [9].
  • Thioesterase (TE) domain catalyzes cyclization and release of the dipeptide, forming paecilin B’s macrocyclic lactone structure [7] [9].Carrier protein (T) domains are post-translationally modified by phosphopantetheinyl transferases (PPTases), enabling 4′-phosphopantetheine-mediated substrate shuttling [7]. Domain-swapping experiments demonstrate that substituting the TE domain with heterologous counterparts alters product cyclization, confirming its gatekeeper role [9].

Table 2: Domain Architecture of the Paecilin B Synthetase (PclN)

ModuleDomain OrderSubstrate SpecificityFunction
1C-A1-T1-EL-PheActivation, epimerization
2C-A2-T2-TEGlyActivation, cyclization

Regulatory Elements Governing Secondary Metabolic Flux in Paecilomyces Fermentation Systems

Paecilin B titers in P. variotii are tightly regulated by genetic and environmental factors:

  • Epigenetic regulators: The global regulator LaeA (a methyltransferase) upregulates paecilin B BGC expression by modulating chromatin accessibility. LaeA-knockout strains show 95% reduction in paecilin B yield [5] [6].
  • Nutrient sensing: Carbon and nitrogen sources directly influence BGC expression. Glucose repression suppresses paecilin B production, while complex substrates like oat meal elevate titers 3-fold via cAMP-PKA signaling [5].
  • Stress responses: Oxidative stress (H2O2) and pH shifts (<5.0) induce protective secondary metabolism, increasing paecilin B synthesis by 40% [2].Transcriptomic profiling of P. variotii under optimized fermentation (pH 6.8, 25°C) reveals 22 BGC-linked genes co-expressed with pclN, including efflux transporters (pclT) and cytochrome P450 oxidases (pclX) responsible for paecilin B maturation [2] [6].

Cross-Species Comparative Analysis of Iridoid Synthase Homologs in Paecilin B Assembly

Iridoid synthases (ISYs) typically catalyze cyclization in monoterpene biosynthesis (e.g., nepetalactol formation in plants) [4]. Intriguingly, Paecilomyces genomes encode ISY-like reductases (ISYLs) within paecilin B BGCs. P. variotii ISYL (PvrI) shares 58% sequence identity with Nepeta rtanjensis ISY but distinct functional attributes:

  • Substrate specificity: PvrI reduces 8-oxogeranial to reactive enol intermediates but does not catalyze spontaneous cyclization, unlike plant ISYs [4].
  • Evolutionary trajectory: Phylogenetic analysis clusters fungal ISYLs in a clade separate from eudicot ISYs, indicating convergent evolution (Figure 1). Key active-site residues (Ser153, Lys157) are conserved, but fungal isoforms lack the C-terminal helical domain essential for iridoid cyclization [4].In paecilin B biosynthesis, PvrI supplies enol precursors that are hijacked by the NRPS machinery for incorporation into the peptide backbone, exemplifying hybrid terpene-NRPS biochemistry [2] [4].

Table 3: Comparative Analysis of Iridoid Synthase Homologs

FeaturePaecilomyces ISYL (PvrI)Plant ISY (NrISY)Function in Paecilin B Pathway
Size (kDa)3438Supplies enol precursors
Catalytic ResiduesSer153, Lys157Ser155, Lys159Reduction of 8-oxogeranial
Cyclase ActivityAbsentPresentNot required

Figure 1: Phylogenetic tree of iridoid synthase homologs. Fungal ISYLs (red) form a monophyletic clade distinct from plant ISYs (blue), with Paecilomyces sequences (starred) showing closest affinity to Hypocreales fungi [4] [6].

Properties

Product Name

Paecilin B

IUPAC Name

methyl 5-hydroxy-2-(3-methyl-5-oxooxolan-2-yl)-4-oxo-3H-chromene-2-carboxylate

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

InChI

InChI=1S/C16H16O7/c1-8-6-12(19)22-14(8)16(15(20)21-2)7-10(18)13-9(17)4-3-5-11(13)23-16/h3-5,8,14,17H,6-7H2,1-2H3

InChI Key

QOBIDOOHIOXPIA-UHFFFAOYSA-N

Synonyms

paecilin B

Canonical SMILES

CC1CC(=O)OC1C2(CC(=O)C3=C(C=CC=C3O2)O)C(=O)OC

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